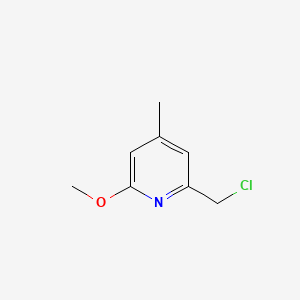

2-(Chloromethyl)-6-methoxy-4-methylpyridine

描述

属性

IUPAC Name |

2-(chloromethyl)-6-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6-3-7(5-9)10-8(4-6)11-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPOOXXOVNZPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methoxylation of Nitro Pyridine Derivatives

One common approach begins with 2-chloro-4-nitropyridine, which undergoes nucleophilic aromatic substitution with sodium methoxide in solvents such as dioxane. This reaction replaces the nitro group with a methoxy group to yield 2-chloro-4-methoxypyridine intermediates. Reaction conditions typically involve mild heating and stirring for several hours to ensure complete conversion.

Chloromethylation via Hydroxymethyl Intermediates

The methyl group at the 4-position can be converted to a chloromethyl substituent through a two-step process:

- Hydroxymethylation : Introduction of a hydroxymethyl group by oxidation or substitution reactions.

- Chlorination : Conversion of the hydroxymethyl group to chloromethyl using thionyl chloride (SOCl₂) or sulfur oxychloride (SO₂Cl₂) at low temperatures (0–3 °C) in solvents like dichloromethane. This step is critical for achieving high purity and yield.

Methylation and Methoxyl Group Introduction

Methylation of pyridine rings can be performed using methylating agents such as dimethyl phosphate in alkaline aqueous media (NaOH) at low temperatures (0–4 °C). This step introduces the methyl group at the 4-position or 6-position depending on the starting material. Methoxyl groups can also be introduced via substitution reactions with methanol derivatives under acidic or basic conditions.

Multi-Step Synthesis from Lutidine Derivatives

An alternative route involves starting from 4-nitro-2,3-lutidine-N-oxide, which undergoes a sequence of reactions including reduction, substitution, and chlorination to yield 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, a closely related compound. This method involves approximately five steps with controlled temperatures ranging from 25 °C to 120 °C and solvents such as dimethyl sulfoxide and dichloromethane.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methoxylation of nitro group | Sodium methoxide, dioxane | Mild heating (60 °C) | Dioxane | High | Efficient substitution of nitro by methoxy |

| Hydroxymethylation | Oxidation or substitution | Room temp to 60 °C | Varies | Moderate | Prepares intermediate for chlorination |

| Chlorination | Thionyl chloride or sulfur oxychloride | 0–3 °C | Dichloromethane | 75+ | Key step for chloromethyl group introduction |

| Methylation | Dimethyl phosphate, NaOH | 0–4 °C | Aqueous solution | Good | Introduces methyl group at pyridine ring |

| Multi-step synthesis (5 steps) | POCl₃, NaOH, SOCl₂, DMF, DMSO | 25–120 °C | Multiple solvents | Variable | Complex route from lutidine derivatives |

Research Findings and Industrial Considerations

- Yield and Purity : The chlorination step using thionyl chloride at low temperature is crucial for achieving yields above 75% with high purity, as reported in patent CN102304083A.

- Cost and Scalability : Using common pyridine derivatives such as 2-chloro-4-nitropyridine and sodium methoxide reduces costs and facilitates industrial scalability due to readily available raw materials.

- Green Chemistry Metrics : Modified synthesis routes have been evaluated for atom economy and reaction mass efficiency, showing improvements over traditional methods by minimizing waste and using less toxic reagents.

- Process Optimization : Continuous flow reactors and automated systems are recommended for industrial production to maintain consistent reaction parameters and improve reproducibility.

化学反应分析

Types of Reactions

2-(Chloromethyl)-6-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

Substitution Reactions: Formation of azides, thiocyanates, and ethers.

Oxidation Reactions: Formation of aldehydes and carboxylic acids.

Reduction Reactions: Formation of piperidine derivatives.

科学研究应用

2-(Chloromethyl)-6-methoxy-4-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.

Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-methylpyridine involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The methoxy and methyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity to molecular targets.

相似化合物的比较

Chloro- and Methoxy-Substituted Pyridines

Example 1: 6-Chloro-2-methoxy-3-nitropyridine (CAS: 17228-64-7)

- Structural Features : Nitro group at position 3 enhances electrophilicity, while the chloro and methoxy groups mirror the substitution pattern of the target compound.

- Key Differences : The nitro group increases reactivity in reduction and coupling reactions compared to the methyl group in the target compound. Similarity score: 0.80 .

Example 2: 2-Chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine (CAS: 1184913-59-4)

- Structural Features : A triazole-methoxy substituent introduces hydrogen-bonding capability.

- Key Differences : The triazole group enhances biological activity (e.g., kinase inhibition) but reduces thermal stability compared to the simpler methoxy group in the target compound .

| Compound | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | C₈H₁₀ClNO | 2-ClCH₂, 4-CH₃, 6-OCH₃ | 171.62 | High reactivity at ClCH₂ site |

| 6-Chloro-2-methoxy-3-nitropyridine | C₆H₄ClN₂O₃ | 2-OCH₃, 3-NO₂, 6-Cl | 202.56 | Electrophilic, prone to reduction |

| 2-Chloro-6-(triazolyl)pyridine | C₉H₈ClN₅O | 2-Cl, 6-triazolyl-OCH₃ | 249.65 | Bioactive, moderate stability |

Impact of Trifluoromethyl and Trifluoromethoxy Groups

Example: 6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS: 1805272-67-6)

- Structural Features : Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups at positions 3 and 4.

- Key Differences : The strong electron-withdrawing effects of CF₃/OCF₃ lower the pyridine ring’s electron density, increasing resistance to electrophilic attacks compared to the target compound’s methyl and methoxy groups. Molecular weight: 309.59 g/mol .

Positional Isomerism and Conformational Effects

Example: (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

- Structural Features : Chloro at position 2, dimethoxymethyl at position 3, and hydroxymethyl at position 4.

- Key Differences : The dimethoxymethyl group introduces steric hindrance, reducing accessibility of the chloromethyl site for nucleophilic substitution compared to the target compound’s linear arrangement .

Extended Conjugation and Bipyridine Systems

Example: 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile

- Structural Features: Bipyridine core with methoxy, chlorophenyl, and cyano groups.

- Key Differences : Extended conjugation enhances π-π stacking interactions, making it suitable for materials science applications. The chlorophenyl group introduces hydrophobicity absent in the target compound .

生物活性

2-(Chloromethyl)-6-methoxy-4-methylpyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 169.64 g/mol

- CAS Number : 100636-47-3

Synthesis

The synthesis of this compound typically involves chloromethylation of the corresponding pyridine derivative. Various methods have been reported, including:

- Chloromethylation using formaldehyde and hydrochloric acid .

- Use of chloromethyl methyl ether under acidic conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antitumor Activity

A study highlighted its structural similarity to other pyridine derivatives known for antitumor properties. The compound was evaluated for its ability to inhibit the growth of cancer cell lines, particularly gastric cancer cells (SGC-7901). The results showed promising antiproliferative activity, suggesting it may serve as a lead compound for further development in cancer therapy .

The proposed mechanism of action involves:

- Inhibition of telomerase activity , which is crucial for the proliferation of cancer cells. The compound demonstrated significant telomerase inhibitory activity with an IC50 value comparable to established antitumor agents .

Other Biological Activities

Additional studies have suggested potential anti-inflammatory and anti-ulcer activities, paralleling findings in related pyridine derivatives. For instance, compounds with similar structures have been noted for their effectiveness in treating peptic ulcers by inhibiting gastric acid secretion .

Case Studies and Research Findings

常见问题

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-6-methoxy-4-methylpyridine, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves functionalization of a pre-existing pyridine core. For example, chloromethylation of 6-methoxy-4-methylpyridine using chlorinating agents like thionyl chloride (SOCl₂) or HCl/paraformaldehyde under controlled conditions is common . Yield optimization depends on:

- Reagent stoichiometry : Excess chlorinating agents may lead to over-substitution.

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance reactivity of the chloromethyl group .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

Q. What strategies enhance the stability of this compound during storage and handling?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the chloromethyl group .

- Handling : Use anhydrous solvents and moisture-free reaction setups. Stabilizing additives like molecular sieves (3Å) in storage vials reduce degradation .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution compared to other leaving groups?

Methodological Answer: The chloromethyl group (–CH₂Cl) exhibits moderate leaving-group ability due to the polarizable C-Cl bond. Comparative studies with bromomethyl or tosylmethyl analogs show:

- Reaction Rate : Chloromethyl derivatives react slower than bromomethyl but faster than tosylmethyl in SN2 reactions (e.g., with amines or thiols) .

- Mechanistic Pathways : DFT calculations suggest a transition state with partial charge delocalization on the pyridine ring, which stabilizes intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing charged transition states .

Q. What computational methods predict biological activity or material properties of derivatives synthesized from this compound?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes) by analyzing binding affinities of derivatives .

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps) relevant to material science applications like organic semiconductors .

- QSAR Models : Regression analysis of substituent effects (e.g., methoxy vs. trifluoromethyl) links structural features to antimicrobial or anti-inflammatory activity .

Q. How can conflicting data on solubility or thermal stability be resolved through experimental design?

Methodological Answer:

- Solubility Discrepancies : Use standardized protocols (e.g., shake-flask method in PBS buffer at 25°C) to measure solubility. Conflicting data often arise from solvent impurities or incomplete equilibration .

- Thermal Stability : Differential Scanning Calorimetry (DSC) under nitrogen (heating rate 10°C/min) identifies decomposition points. Discrepancies may stem from polymorphic forms, which can be characterized via X-ray crystallography .

- Statistical Validation : Triplicate experiments with error bars (±5%) and ANOVA analysis ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。